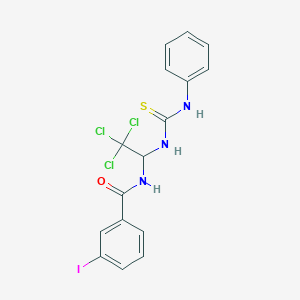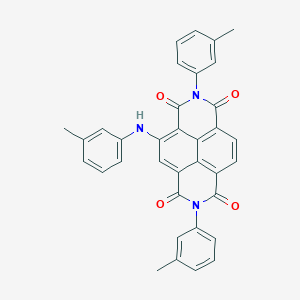![molecular formula C26H28N8 B11708745 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708745.png)
6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{(2E)-2-[4-(dietilamino)bencilideno]hidrazinil}-N,N’-difenil-1,3,5-triazina-2,4-diamina es un compuesto orgánico complejo que pertenece a la clase de derivados de triazina. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluida la química, la biología y la ciencia de los materiales. La estructura única de este compuesto le permite participar en diversas reacciones químicas y exhibir actividades biológicas específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-{(2E)-2-[4-(dietilamino)bencilideno]hidrazinil}-N,N’-difenil-1,3,5-triazina-2,4-diamina típicamente implica la condensación de derivados de hidrazina apropiados con precursores de triazina. Las condiciones de reacción pueden incluir:
Solventes: Solventes comunes como etanol, metanol o dimetilsulfóxido (DMSO).
Catalizadores: Catalizadores ácidos o básicos para facilitar la reacción.
Temperatura: Calentamiento controlado para promover la reacción de condensación.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. La optimización de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede servir como catalizador o precursor de catalizador en varias reacciones químicas.
Ciencia de materiales: Utilizado en la síntesis de materiales avanzados con propiedades específicas.
Biología
Actividad biológica: El compuesto puede exhibir actividades antimicrobianas, antivirales o anticancerígenas.
Estudios bioquímicos: Utilizado como sonda o reactivo en ensayos bioquímicos.
Medicina
Desarrollo de fármacos: Uso potencial en el desarrollo de nuevos agentes terapéuticos.
Herramientas de diagnóstico: Empleadas en ensayos de diagnóstico y técnicas de imagen.
Industria
Tintes y pigmentos: Utilizado en la producción de tintes y pigmentos con propiedades de color específicas.
Polímeros: Incorporado en matrices de polímeros para mejorar sus propiedades.
Mecanismo De Acción
El mecanismo de acción de 6-{(2E)-2-[4-(dietilamino)bencilideno]hidrazinil}-N,N’-difenil-1,3,5-triazina-2,4-diamina implica su interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de enzimas específicas.
Receptores: Unión a receptores celulares para modular las vías de señalización.
ADN / ARN: Interacción con material genético para influir en la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- 6-{(2E)-2-[4-(dimetilamino)bencilideno]hidrazinil}-N,N’-difenil-1,3,5-triazina-2,4-diamina
- 6-{(2E)-2-[4-(dietilamino)bencilideno]hidrazinil}-N,N’-difenil-1,3,5-triazina-2,4-diamina
Singularidad
Las características estructurales únicas de 6-{(2E)-2-[4-(dietilamino)bencilideno]hidrazinil}-N,N’-difenil-1,3,5-triazina-2,4-diamina, como la presencia de grupos funcionales específicos, contribuyen a sus distintas propiedades químicas y biológicas. Estas características pueden mejorar su reactividad, estabilidad y especificidad en diversas aplicaciones.
Propiedades
Fórmula molecular |
C26H28N8 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H28N8/c1-3-34(4-2)23-17-15-20(16-18-23)19-27-33-26-31-24(28-21-11-7-5-8-12-21)30-25(32-26)29-22-13-9-6-10-14-22/h5-19H,3-4H2,1-2H3,(H3,28,29,30,31,32,33)/b27-19+ |
Clave InChI |
LJUGZOUJOZYNCL-ZXVVBBHZSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)
![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)


![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)

![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)

